2-Naphthyl isopropyl ketone

Description

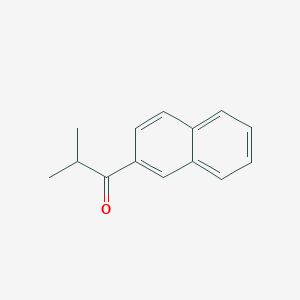

2-Naphthyl isopropyl ketone is an aromatic ketone characterized by a naphthalene ring substituted at the 2-position with an isopropyl ketone group. Its molecular formula is C₁₃H₁₄O, with a calculated molecular weight of 186.25 g/mol. The compound is synthesized via Friedel-Crafts acylation, where 2-naphthyl derivatives react with isopropyl acyl halides in the presence of a Lewis acid catalyst like AlCl₃ . This method is analogous to the synthesis of methyl 2-naphthyl ketone (2-acetonaphthone), which employs acetyl chloride .

This compound serves as a precursor in pharmaceutical synthesis, particularly for beta-adrenergic blocking agents. For example, microbiological reduction of its derivative, isopropylaminomethyl 2-naphthyl ketone, yields (R)-(−)-2-isopropylamino-1-(2-naphthyl)ethanol, a key intermediate in beta-blocker production . Its bulky aromatic structure also enhances binding potency in phenyltropane-based cocaine antagonists, as seen in compounds with Ki values <1 nM for dopamine and serotonin transporters .

Properties

CAS No. |

107574-57-2 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2-methyl-1-naphthalen-2-ylpropan-1-one |

InChI |

InChI=1S/C14H14O/c1-10(2)14(15)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 |

InChI Key |

OCZYIFMCWNRVOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Norrish Type I Cleavage

The compound undergoes Norrish Type I cleavage under UV irradiation, breaking the C-C bond adjacent to the carbonyl group. This reaction forms a methyl radical and a naphthyl carbonyl radical . At elevated temperatures, the naphthyl carbonyl radical further decomposes:

-

High-temperature pathway : Produces ethane (via recombination of methyl radicals) and carbon monoxide (from ethanoyl radical decomposition) .

-

Low-temperature pathway : Yields 2,3-butanedione as a minor product .

Reaction Mechanism :

Subsequent steps involve hydrogen abstraction or disproportionation, leading to methane and ketene as byproducts .

Norrish Type II Cyclization

Due to the gamma-hydrogen availability in the isopropyl group, the compound undergoes Norrish Type II cyclization . This involves hydrogen abstraction from the γ-position by the carbonyl oxygen, forming a diradical intermediate. The reaction typically results in ring contraction or cleavage , yielding naphthyl ketones or alkenes .

Key Products :

KMnO₄ Oxidation

Treatment with KMnO₄ under acidic conditions oxidizes the isopropyl group to a carboxylic acid while leaving the naphthyl-ketone moiety intact. The reaction proceeds via C-H abstraction by the MnO₄⁻ oxo group, forming a manganate ester intermediate .

Reaction Pathway :

Key Products :

| Oxidizing Agent | Reaction Conditions | Major Product |

|---|---|---|

| KMnO₄ (acidic) | Reflux | 2-Naphthylcarboxylic acid |

Gaseous Oxidation

In atmospheric chemistry, naphthyl derivatives undergo OH radical-mediated oxidation , forming oxygenated products like naphthoquinones and epoxides . While not directly observed for 2-naphthyl isopropyl ketone, analogous naphthalene derivatives form 1,2-naphthoquinone and CO₂ through peroxy radical intermediates .

Grignard Reagents

The ketone undergoes nucleophilic attack by Grignard reagents (e.g., RMgX), forming secondary alcohols after protonation. The naphthyl group acts as an electron-withdrawing group , enhancing carbonyl reactivity .

Reaction Mechanism :

Enolate Formation

Under basic conditions, the ketone forms enolates , which can undergo further alkylation or aldol reactions. The bulky naphthyl group may influence regioselectivity .

Oxygen-Dependent Radical Chemistry

Naphthyl radicals generated via Norrish Type I reactions react with molecular oxygen to form peroxy radicals , which decompose into indenyl radicals and CO₂ . This pathway is exothermic and barrierless, favoring high-temperature conditions .

Key Products :

| Radical Type | Reaction Pathway | Products |

|---|---|---|

| Naphthylperoxy | O₂ addition → decomposition | Indenyl + CO₂ |

Hydrogen Abstraction

Radicals from Norrish Type I cleavage may abstract hydrogen from adjacent molecules, forming disproportionation products like methane and ketene .

Nickel-Catalyzed Reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl Isopropyl Ketone (MIPK)

- Structure : C₆H₁₂O (reported in ; conflicting data exist for its formula and CAS 563-80-4 ).

- Reactivity : Reduced using common agents (e.g., NaBH₄, LiAlH₄). Smaller substituents (methyl vs. isopropyl) result in lower steric hindrance, enabling broader applicability in reductions .

- Applications : Industrial solvent and reagent; detected as a volatile organic compound in human biofluids .

Ethyl Isopropyl Ketone (2-Methyl-3-pentanone)

- Structure : C₆H₁₂O; molecular weight 100.16 g/mol .

- Physical Properties : Colorless liquid; higher boiling point than MIPK due to increased chain length.

Methyl 2-Naphthyl Ketone (2-Acetonaphthone)

- Structure : C₁₂H₁₀O; molecular weight 170.21 g/mol .

- Physical Properties : LogP = 2.68 (indicating moderate hydrophobicity) .

- Reactivity : Undergoes Meerwein–Ponndorf–Verley reduction with isopropyl alcohol and Al(III) catalysts to yield secondary alcohols .

Isopropyl Phenyl Ketone

- Data Source : NIST Chemistry WebBook lists gas-phase ion energetics but lacks explicit physical properties .

- Structural Insight : Replacing naphthyl with phenyl reduces aromatic conjugation, likely lowering UV absorption and binding affinity in medicinal applications .

Triisopropylphenyl Ethanone Derivatives

- Reactivity : Bulky triisopropyl substituents necessitate specialized reducing agents (e.g., Raney nickel) due to steric hindrance, unlike smaller methyl groups .

- Implication for 2-Naphthyl Isopropyl Ketone : The isopropyl group may similarly hinder reduction, requiring optimized conditions for alcohol synthesis.

Data Tables

*Predicted based on substituent effects.

†Value for methyl isopropyl ketone from .

Key Research Findings

Steric Effects on Reactivity : Larger substituents (e.g., triisopropyl) in ketones require tailored reduction methods, suggesting this compound may need similar optimization .

Microbiological Reduction: Isopropylaminomethyl 2-naphthyl ketone is selectively reduced to chiral alcohols for beta-blockers, highlighting its utility in asymmetric synthesis .

Aromatic Substituent Impact : 2-Naphthyl groups in phenyltropane derivatives enhance binding potency at neurotransmitter transporters, underscoring medicinal relevance .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-naphthyl isopropyl ketone, and how do reaction conditions influence yield?

- The compound is typically synthesized via Friedel-Crafts acylation, where isopropyl acyl chloride reacts with naphthalene derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative routes include cross-coupling reactions using palladium catalysts . Reaction parameters such as temperature (optimized at 80–100°C), solvent polarity (e.g., dichloromethane), and catalyst loading (10–15 mol%) critically impact yield and purity. For example, excessive AlCl₃ can lead to over-acylation byproducts, necessitating precise stoichiometry .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- FTIR : Identifies carbonyl (C=O) stretching vibrations at ~1700–1750 cm⁻¹ and aromatic C-H bending in naphthyl groups .

- NMR : ¹H NMR reveals isopropyl methyl protons as a septet (~2.5–3.0 ppm) and aromatic protons in the naphthyl group (6.8–8.2 ppm). ¹³C NMR confirms the ketone carbonyl at ~205–210 ppm .

- GC-MS : Provides molecular ion peaks (M⁺) and fragmentation patterns to validate purity and structural integrity .

Q. What are the primary applications of this compound in organic synthesis?

- The compound serves as a precursor for synthesizing polycyclic aromatic hydrocarbons (PAHs) and chiral ligands in asymmetric catalysis. Its naphthyl group enhances π-π interactions in supramolecular chemistry, while the ketone moiety enables further functionalization (e.g., reduction to secondary alcohols or conversion to imines) .

Advanced Research Questions

Q. How do catalytic mechanisms differ in the synthesis of this compound when using heterogeneous vs. homogeneous catalysts?

- Homogeneous catalysts (e.g., AlCl₃): Operate via electrophilic activation of the acyl chloride, forming a reactive acylium ion that attacks the naphthalene ring. However, catalyst recovery is challenging .

- Heterogeneous catalysts (e.g., Ni-Na/ZrO₂-MnO₂-ZnO): Provide surface acid sites for acylation while enabling recyclability. Studies show ZrO₂ enhances Lewis acidity, improving regioselectivity for the β-naphthyl position . Kinetic studies using in situ FTIR suggest slower reaction rates but higher selectivity (>85%) with heterogeneous systems .

Q. What contradictory data exist regarding the thermodynamic stability of this compound, and how can they be resolved?

- Enthalpy of combustion (ΔH°c) values reported in literature vary by ±5 kJ/mol due to differences in sample purity and calorimetric methods. For example, NIST data (2023) report ΔH°c = −4,520 kJ/mol, while earlier studies (Hales et al., 1967) cite −4,515 kJ/mol . Researchers should validate purity via HPLC and use high-precision bomb calorimetry under inert atmospheres to reconcile discrepancies .

Q. What computational strategies are employed to predict the reactivity of this compound in electrophilic substitution reactions?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic attack at the naphthyl ring’s α- vs. β-positions. Fukui indices indicate higher electrophilicity at the β-position (f⁺ = 0.12 vs. 0.08 for α), aligning with experimental regioselectivity . Molecular dynamics simulations further assess solvent effects on transition-state stabilization .

Q. How can this compound’s biological activity be systematically evaluated, and what are key pitfalls in assay design?

- Antifungal assays : Use microdilution methods (CLSI M38-A2) against Aspergillus spp., with MIC values compared to positive controls (e.g., fluconazole). False negatives may arise from poor solubility in aqueous media; DMSO carriers should be limited to <1% v/v .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) require normalization to ketone-free controls to isolate solvent effects. EC₅0 values below 50 μM suggest therapeutic potential but warrant further toxicology studies .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Residual solvents (e.g., dichloromethane) and unreacted naphthalene derivatives can co-elute in GC analyses. Solutions include:

- HPLC-PDA : Using a C18 column (5 μm, 250 mm) with acetonitrile/water gradients (60:40 to 90:10) to separate impurities .

- Headspace GC-MS : Detects volatile byproducts at sub-ppm levels .

Q. How do researchers optimize reaction scalability for this compound without compromising yield?

- Flow chemistry : Continuous reactors minimize exothermic side reactions and improve heat dissipation. A 2021 study achieved 92% yield at 10 g scale using a tubular reactor (residence time: 30 min) .

- Catalyst immobilization : Mesoporous silica-supported AlCl₃ reduces leaching and enables reuse for ≥5 cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.